1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea
Description
This compound is a urea derivative featuring a bis-thiophene core with a hydroxythiophenylmethyl substituent and a 4-methoxybenzyl group.
Properties
IUPAC Name |
1-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-24-15-4-2-13(3-5-15)10-20-19(23)21-11-16-6-7-17(26-16)18(22)14-8-9-25-12-14/h2-9,12,18,22H,10-11H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRXCZNDWDQNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound notable for its unique structural features, which combine thiophene and methoxybenzyl moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N2O3S2, with a molecular weight of approximately 388.5 g/mol. Its structure includes:
- Thiophene rings : Contributing to the compound's electronic properties.
- Methoxybenzyl group : Potentially enhancing its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme inhibition : The compound may inhibit specific enzymes, which can be critical in therapeutic applications.
- Receptor binding : It may interact with receptors involved in various signaling pathways, influencing cellular responses.
In Vitro Studies
Recent studies have demonstrated the compound's potential in inhibiting certain enzyme activities. For instance, it has been evaluated for its inhibitory effects on enzymes like α-glucosidase, which plays a significant role in carbohydrate metabolism. The following table summarizes the IC50 values from various studies:
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | α-glucosidase | 4.87 ± 0.13 | |
| Other related compounds | α-glucosidase | Ranges from 2.14 to 115 |
Case Studies and Applications
This compound has potential applications in:
- Antidiabetic agents : Due to its inhibitory effects on carbohydrate-metabolizing enzymes.
- Anticancer therapies : As suggested by its structural analogs that have shown efficacy against various cancer cell lines.
Comparative Analysis
The compound's structure allows for comparisons with other similar compounds, which can help elucidate its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(phenylmethyl)urea | Similar structure but lacks methoxy group | Focuses on phenyl interactions |
| 1-((5-(Hydroxy(thiophen-3-y)methyl)thiophen-2-y)methyl)-3-(pyridin-1-y)methyl)urea | Contains a pyridine instead of methoxybenzyl | Different electronic properties due to nitrogen |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Derivatives
2-Bromo-3-hexyl-5-(4-methoxyphenyl)thiophene (2c)
- Structure : Contains a 4-methoxyphenyl substituent on a thiophene ring, analogous to the 4-methoxybenzyl group in the target compound.
- Key Data :
- Comparison : The methoxy group in 2c enhances solubility and electronic properties, similar to the 4-methoxybenzyl group in the target compound. However, 2c lacks the urea moiety and bis-thiophene framework, limiting its hydrogen-bonding capacity .
Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (7c, 7d)
Urea-Containing Analogues
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (1)
- Structure : Pyridine-linked urea with halogen and methoxy substituents .
- Bioactivity : Reported as a glucokinase activator, highlighting urea’s role in target binding .
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (3)
- Structure : Urea linked to a triazinan-ylidene moiety and chlorobenzyl group .
- Comparison : The absence of a triazinan-ylidene system in the target compound suggests different pharmacokinetic profiles, such as reduced metabolic stability but improved solubility due to the hydroxyl group .
Hydrogen-Bonding Patterns
- Target Compound : The urea group (-NH-CO-NH-) and hydroxyl group can form intermolecular hydrogen bonds, similar to patterns observed in crystal structures refined via SHELXL ().
- Contrast with 7a–d: The hydrazono-benzoyl urea in 7a–d forms intramolecular H-bonds, whereas the target compound’s flexibility may favor intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
